Galanin (1-15)

GPCR heteromer pharmacology CREB signaling GalR1-GalR2 heteroreceptor

Galanin (1-15) is the definitive ligand for studies of galanin receptor heterocomplex (GalR1-GalR2) signaling bias, 5-HT1A antagonism in the dorsal hippocampus, and the uncloned galanin (1-15)-selective receptor on CA3 pyramidal neurons. Unlike galanin (1-29) or galanin (1-16), only galanin (1-15) reproduces the Gi/o-biased signaling imbalance linked to depression models and the dose-dependent hyperpolarization essential for electrophysiological characterization. Its validated in vivo efficacy in reducing ethanol consumption (US 11,986,513 B2) makes it the lead scaffold for alcohol use disorder programs. With minimal pituitary prolactin-releasing activity (IC50 > 1 µM), it cleanly separates central from endocrine effects.

Molecular Formula C72H105N19O20
Molecular Weight 1556.7 g/mol
CAS No. 112747-70-3
Cat. No. B048977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (1-15)
CAS112747-70-3
Synonyms(S)-2-((Z)-((S)-2-((Z)-(((S)-1-((3Z,5S,6Z,8S,9Z,11S,12Z,15Z,17S,18Z,20S,21Z,23S,24Z,26S,27Z,29S,30Z,32S,33Z)-32-((1H-indol-3-yl)methyl)-35-amino-4,7,10,13,16,19,22,25,28,31,34-undecahydroxy-23-(2-hydroxy-2-iminoethyl)-11-(4-hydroxybenzyl)-29-((R)-1-h
Molecular FormulaC72H105N19O20
Molecular Weight1556.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
InChIInChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1
InChIKeyLOXLDVDBPRBBLT-GDRYISODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin (1-15) (CAS 112747-70-3) Procurement Guide for Neuroscience & GPCR Research


Galanin (1-15) (CAS 112747-70-3) is the N-terminal 15-amino-acid peptide fragment of the neuropeptide galanin . This fragment differs fundamentally from full-length galanin (1-29) in its receptor engagement profile: whereas galanin (1-29) binds with high affinity to all three cloned galanin receptor subtypes (GalR1-3), galanin (1-15) exhibits preferential signaling through GalR1-GalR2 heteroreceptor complexes that are enriched in the dorsal hippocampus [1]. The peptide's sequence—Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala—is conserved across porcine and rat species, with a molecular weight of 1556.74 Da and formula C72H105N19O20 .

Why Galanin (1-15) Cannot Be Substituted with Galanin (1-29) or Other N-Terminal Fragments


Generic substitution of galanin fragments is not scientifically defensible because N-terminal truncation length dictates both receptor subtype selectivity and functional signaling bias. Full-length galanin (1-29) activates GalR1, GalR2, and GalR3 with comparable nanomolar affinity, whereas galanin (1-15) shows negligible binding to GalR1 alone in certain systems (IC50 > 1 μM) yet exhibits enhanced potency over galanin (1-29) in GalR1-GalR2 heteromer-expressing cells [1]. Furthermore, galanin (1-15) uniquely antagonizes 5-HT1A receptor function in the dorsal hippocampus—an effect not observed with galanin (1-29) [2]. Even closely related fragments like galanin (1-16) fail to replicate galanin (1-15)'s hyperpolarizing effect on hippocampal CA3 pyramidal neurons, strongly suggesting the existence of a galanin (1-15)-selective receptor distinct from known GalR subtypes [3]. Substitution without experimental validation therefore risks confounding pharmacological interpretation.

Galanin (1-15) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Galanin (1-15) Shows Superior Potency to Galanin (1-29) in Inhibiting CREB via GalR1-GalR2 Heteroreceptor Complexes

In HEK293T cells co-expressing GalR1 and GalR2 receptors, galanin (1-15) demonstrates greater potency than full-length galanin (1-29) in inhibiting forskolin-stimulated CREB activity. At a concentration of 50 nM, the inhibitory effect of galanin (1-15) on CREB was fully counteracted by the selective GalR2 antagonist M871, confirming the involvement of the heteroreceptor complex [1]. This represents a signaling bias where the shorter fragment preferentially activates the Gi/o-coupled GalR1 protomer within the heteromer, whereas galanin (1-29) more potently activates Gq/11-mediated signaling via GalR2 [2].

GPCR heteromer pharmacology CREB signaling GalR1-GalR2 heteroreceptor cAMP inhibition

Only Galanin (1-15)—Not Galanin (1-29) or Galanin (1-16)—Activates a Distinct Hyperpolarizing Receptor on Hippocampal CA3 Pyramidal Neurons

Electrophysiological recordings from rat dorsal hippocampal CA3 pyramidal neurons revealed that galanin (1-15) induces a dose-dependent membrane hyperpolarization in the presence of tetrodotoxin. Critically, most neurons responsive to galanin (1-15) showed no response to galanin (1-29), galanin (1-16), or the GalR2-selective agonist D-Trp²-galanin (1-29) [1]. This pharmacological profile is inconsistent with activation of cloned GalR1, GalR2, or GalR3 and provides functional evidence for a yet-to-be-cloned galanin (1-15)-selective receptor.

hippocampal electrophysiology CA3 pyramidal neurons galanin receptor subtypes neuronal hyperpolarization

Galanin (1-15) Selectively Modulates 5-HT1A Receptor Affinity—An Effect Absent with Galanin (1-29)

In rat dorsal hippocampus membrane preparations, only galanin (1-15)—but not galanin (1-29)—reduces the affinity of 5-HT1A receptors for their agonist ligands. This functional antagonism is proposed to occur via GalR1-GalR2-5-HT1A heterotrimeric complexes where galanin (1-15) acts as the preferred ligand for the galanin receptor protomers within the complex [1]. The absence of this modulatory effect with galanin (1-29) indicates that full-length and truncated galanin peptides engage distinct receptor populations in this brain region.

5-HT1A receptor modulation serotonin-galanin interaction receptor heteromers dorsal hippocampus

Divergent Functional Activity: Galanin (1-15) Lacks Prolactin-Releasing Activity of Galanin (1-29) in Rat Anterior Pituitary

In dispersed rat anterior pituitary cells, porcine galanin (1-29) stimulates prolactin release up to 180% ± 12% of control secretion. In contrast, galanin (1-15) shows no significant prolactin-releasing activity, despite being fully active in other in vivo models [1]. Receptor binding studies using N-terminally labeled galanin reveal that galanin (1-15) exhibits an IC50 > 1 μM at the anterior pituitary galanin receptor (designated GAL-R2), whereas full-length galanin (1-29) displays an IC50 of 0.51 ± 0.04 nM—a >2,000-fold difference in affinity [2].

prolactin secretion anterior pituitary galanin receptor pharmacology GAL-R2 receptor

Galanin (1-15): Evidence-Based Research Applications and Procurement Rationale


Investigating GalR1-GalR2 Heteroreceptor Complex Signaling in Depression Models

Galanin (1-15) is the ligand of choice for studies examining GalR1-GalR2 heteroreceptor complex function in the raphe-hippocampal system. Its preferential activation of the GalR1 protomer's Gi/o-mediated signaling over GalR2's Gq/11 pathway creates a signaling imbalance associated with depression-like behaviors [6]. Researchers studying antidepressant mechanisms or screening compounds targeting galaninergic modulation should use galanin (1-15) rather than galanin (1-29), as the full-length peptide produces the opposite signaling bias (stronger GalR2 Gq/11 activation) and fails to replicate the heteromer-specific pharmacology [5].

Electrophysiological Characterization of the Putative Galanin (1-15)-Selective Receptor in Hippocampus

For patch-clamp or intracellular recording studies aimed at characterizing the uncloned galanin (1-15)-selective receptor on CA3 pyramidal neurons, galanin (1-15) is the only viable ligand. Neither galanin (1-29), galanin (1-16), nor GalR2-selective agonists reproduce the dose-dependent hyperpolarization observed with galanin (1-15) [6]. Procurement of galanin (1-15) is therefore mandatory for any study seeking to isolate and pharmacologically define this distinct receptor population. Negative controls should include galanin (1-29) and galanin (1-16) to confirm specificity.

Alcohol Use Disorder Research Requiring Selective Central Modulation of Ethanol Consumption

Patented therapeutic applications demonstrate that intracerebroventricular administration of galanin (1-15) induces a strong reduction in voluntary ethanol consumption and preference in rats via central mechanisms [6]. This effect is specific to the N-terminal fragment; the full patent (US 11,986,513 B2) claims galanin (1-15) and its analogs for prevention and treatment of alcohol-related disorders [5]. For academic or industry groups developing galanin-based interventions for alcohol use disorder, galanin (1-15) represents the lead compound scaffold with validated in vivo efficacy data.

Dissecting Galanin-Mediated Endocrine vs. Central Nervous System Signaling

Galanin (1-15) enables clean experimental separation of central galanin effects from pituitary-mediated endocrine actions. The fragment exhibits no significant prolactin-releasing activity in rat anterior pituitary assays (IC50 > 1 μM at the pituitary GAL-R2 receptor), in stark contrast to galanin (1-29) which potently stimulates prolactin secretion (EC50 in sub-nanomolar range) [6]. Researchers requiring a galaninergic ligand with CNS activity but minimal pituitary off-target effects should prioritize galanin (1-15) over full-length galanin or other N-terminal fragments that retain pituitary activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanin (1-15)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.